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molecular formula C15H14O2S B8461286 1-[2-(Benzenesulfonyl)ethenyl]-2-methylbenzene CAS No. 56361-21-8

1-[2-(Benzenesulfonyl)ethenyl]-2-methylbenzene

Cat. No. B8461286
M. Wt: 258.3 g/mol
InChI Key: SCZQZGCNYWHZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06201131B1

Procedure details

To 0.186 g (1.0 mmol) of 2-(phenylsulfonyl)ethanol, 3 ml of acetonitrile was added, followed by 0.19 g (1.1 mmol) of methanesulfonic anhydride and 0.56 ml (4.0 mmol) of triethylamine, and the mixture was stirred for 5 hours at the internal temperature of 50° C. Subsequently, 0.19 ml (1.5 mmol) of o-iodotoluene, 0.11 g (0.05 mmol) of palladium acetate, and 0.067 g (0.22 mmol) of tri(o-tolyl)phosphine were added thereto, and the mixture was then refluxed for 16 hours. After cooled to room temperature, the reaction mixture was concentrated and purified by column chromatography (hexane/ethyl acetate=80/20) to obtain 0.21 g of [2-(phenylsulfonyl)ethenyl]-2-methylbenzene. Yield: 80%.
Quantity
0.186 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
0.56 mL
Type
reactant
Reaction Step Three
Quantity
0.19 mL
Type
reactant
Reaction Step Four
Quantity
0.067 g
Type
reactant
Reaction Step Four
Quantity
0.11 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH2:10][CH2:11]O)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CS(OS(C)(=O)=O)(=O)=O.C(N(CC)CC)C.I[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[CH3:36].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(#N)C>[C:1]1([S:7]([CH:10]=[CH:11][C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=2[CH3:36])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
0.186 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCO
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
CS(=O)(=O)OS(=O)(=O)C
Step Three
Name
Quantity
0.56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.19 mL
Type
reactant
Smiles
IC1=C(C=CC=C1)C
Name
Quantity
0.067 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
0.11 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours at the internal temperature of 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (hexane/ethyl acetate=80/20)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C=CC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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